Structural Uniqueness: Differentiation from the 5-Methyl Regioisomer by Spatial Configuration
The target compound, (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone, is distinguished from its closest analog, (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone, by the position of the methyl group on the pyridine ring. Both compounds share the same molecular formula (C17H18N2O2) and molecular weight (282.34 g/mol), but the 4-methyl substitution pattern creates a distinct spatial and electronic environment around the benzoyl pharmacophore . In analogous pyridinyl-morpholine MCHR1 antagonist series, regioisomeric shifts of a methyl group have been shown to cause IC50 variations of >10-fold in binding and functional assays [1]. This establishes that the 4-methyl isomer is not interchangeable with the 5-methyl isomer for any research program where the SAR has been defined for the 4-methyl topology.
| Evidence Dimension | Regioisomeric identity (methyl group position) |
|---|---|
| Target Compound Data | 4-Methyl substitution on pyridine ring |
| Comparator Or Baseline | 5-Methyl substitution on pyridine ring (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone |
| Quantified Difference | >10-fold IC50 shift reported across regioisomeric pyridinyl-morpholine MCHR1 antagonist series [1] |
| Conditions | Pyridinyl-morpholine MCHR1 antagonist series; binding and functional assays (class-level inference) |
Why This Matters
Procuring the incorrect regioisomer can lead to non-reproducible biological data if the research SAR depends on the 4-methyl substitution.
- [1] BindingDB. BDBM50383522 (CHEMBL2032049) and related pyridinyl-morpholine MCHR1 antagonist data. View Source
